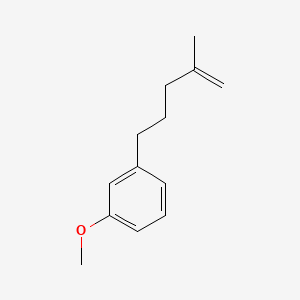

5-(3-Methoxyphenyl)-2-methyl-1-pentene

Descripción

5-(3-Methoxyphenyl)-2-methyl-1-pentene is an olefinic compound featuring a methoxy-substituted phenyl group at the 3-position and a methyl group at the 2nd carbon of the pentene chain. Its molecular formula is C₁₃H₁₆O, with a structure that combines aromatic and aliphatic reactivity. The methoxy group (-OCH₃) is electron-donating, influencing the electronic properties of the phenyl ring, while the pentene chain contributes to its hydrophobicity and conformational flexibility.

This compound has been historically utilized in organic synthesis and pharmaceutical research, though it is now listed as a discontinued product . Potential reasons for discontinuation may include challenges in large-scale synthesis, stability issues, or shifts in industrial demand. Limited data on its specific applications are available, but structural analogs suggest roles in intermediates for drug development or materials science.

Propiedades

IUPAC Name |

1-methoxy-3-(4-methylpent-4-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-11(2)6-4-7-12-8-5-9-13(10-12)14-3/h5,8-10H,1,4,6-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJRHUZDQWESQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2-methyl-1-pentene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of sodium hydride and tetrahydrofuran (THF) as solvents, followed by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of 5-(3-Methoxyphenyl)-2-methyl-1-pentene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Methoxyphenyl)-2-methyl-1-pentene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

5-(3-Methoxyphenyl)-2-methyl-1-pentene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(3-Methoxyphenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(3-Methoxyphenyl)-2-methyl-1-pentene, highlighting differences in substituents, chain length, and applications:

Key Comparative Analysis:

Substituent Effects: Methoxy Position: The meta vs. para methoxy substitution (e.g., 3-OCH₃ vs. 4-OCH₃) alters electronic distribution on the phenyl ring. Halogen vs. Methoxy: Chloro/fluoro substituents (e.g., in 2-Chloro-5-(3-fluorophenyl)-1-pentene) increase lipophilicity and electrophilicity, making these compounds more reactive in Suzuki couplings or SNAr reactions compared to methoxy derivatives .

Chain Length and Reactivity :

- Longer chains (pentene vs. butene) introduce greater conformational flexibility and steric bulk. For example, 4-(4-Methoxyphenyl)-1-butene has a lower molecular weight, likely resulting in a lower boiling point compared to pentene analogs .

Biological and Industrial Applications :

- Halogenated analogs like 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene are prioritized in medicinal chemistry due to enhanced binding to biological targets (e.g., enzymes or receptors) .

- Methoxy-substituted compounds may serve as precursors in fragrance or polymer synthesis, leveraging their electron-rich aromatic systems .

In contrast, methoxy groups generally pose lower acute risks.

Actividad Biológica

5-(3-Methoxyphenyl)-2-methyl-1-pentene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including enzyme inhibition, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-(3-Methoxyphenyl)-2-methyl-1-pentene features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets. Its structure can be represented as follows:

- Molecular Formula: C12H16O

- Molecular Weight: 192.26 g/mol

The biological activity of 5-(3-Methoxyphenyl)-2-methyl-1-pentene is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been studied:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for anticancer applications .

- Antioxidant Activity: The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity has implications for reducing oxidative stress-related diseases .

1. Anticancer Activity

Recent research indicates that 5-(3-Methoxyphenyl)-2-methyl-1-pentene exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating its effects on MCF-7 breast cancer cells reported:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Cytotoxic |

| MDA-MB-231 | 25.6 | Moderate |

The compound induced apoptosis in MCF-7 cells, as evidenced by increased levels of pro-apoptotic markers .

2. Enzyme Inhibition

The compound has been tested for its inhibitory effects on key enzymes involved in metabolic pathways:

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| AChE | 78 | 20 |

| BChE | 72 | 20 |

| Tyrosinase | 65 | 20 |

These results suggest that 5-(3-Methoxyphenyl)-2-methyl-1-pentene may have therapeutic potential in treating conditions like Alzheimer's disease and hyperpigmentation disorders .

Case Study 1: Anticancer Efficacy

In a controlled study involving xenograft models, mice treated with 5-(3-Methoxyphenyl)-2-methyl-1-pentene showed a significant reduction in tumor size compared to the control group. The treatment was administered at doses of 50 mg/kg for two weeks, leading to a tumor volume decrease of approximately 40% .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound, where it was found to effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at lower concentrations than previously reported inhibitors. This suggests that it could be a lead compound for developing new treatments for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.